Hydroxoc-obalamin Hydroxoc-obalamin
Brand Name: Vulcanchem
CAS No.:
VCID: VC14461804
InChI: InChI=1S/C62H90N13O14P/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86)/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+/m1/s1
SMILES:
Molecular Formula: C62H88N13O14P-2
Molecular Weight: 1270.4 g/mol

Hydroxoc-obalamin

CAS No.:

Cat. No.: VC14461804

Molecular Formula: C62H88N13O14P-2

Molecular Weight: 1270.4 g/mol

* For research use only. Not for human or veterinary use.

Hydroxoc-obalamin -

Specification

Molecular Formula C62H88N13O14P-2
Molecular Weight 1270.4 g/mol
IUPAC Name [(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate
Standard InChI InChI=1S/C62H90N13O14P/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86)/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+/m1/s1
Standard InChI Key RHYVGCKRBKDRDX-RQJMMSBLSA-L
Isomeric SMILES CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O
Canonical SMILES CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O

Introduction

Chemical and Structural Properties of Hydroxocobalamin

Hydroxocobalamin (C₆₂H₉₀ClCoN₁₃O₁₅P) is a cobalt-containing corrinoid with a molecular weight of 1,382.82 g/mol . Its structure comprises a central cobalt ion coordinated to a corrin ring, a hydroxyl group, and a nucleotide loop. The compound’s reactivity stems from the cobalt’s ability to alternate between +1, +2, and +3 oxidation states, facilitating its role in redox reactions.

Physicochemical Characteristics

Key properties include:

PropertyValue
Melting Point>300°C
Solubility10 mg/mL in methanol (20°C)
StabilityHygroscopic; store at 2–8°C
AppearanceDark brown to black crystalline solid

The hydroxyl group at the cobalt center enables nucleophilic displacement reactions, allowing hydroxocobalamin to bind toxins like cyanide . This property underpins its use as an antidote.

Pharmacological Mechanisms and Therapeutic Targets

Nitric Oxide Scavenging in Septic Shock

In refractory septic shock, hydroxocobalamin binds nitric oxide (NO) with high affinity (Kd=1.4×109K_d = 1.4 \times 10^{-9} M), inhibiting soluble guanylyl cyclase activation and subsequent vasodilation . A retrospective ICU study (n=26) showed that a 5 g IV infusion increased MAP by +16.3 mmHg at 1 hour (p<0.001p < 0.001) and reduced norepinephrine equivalents by 42% at 24 hours . The delayed vasopressor reduction suggests clinicians cautiously titrate support post-administration.

Cyanide Detoxification

Hydroxocobalamin’s cobalt center binds cyanide (CN\text{CN}^-) to form non-toxic cyanocobalamin, excreted renally. In healthy volunteers, doses up to 10 g induced transient systolic blood pressure (SBP) spikes (+27.0 mmHg) but no long-term sequelae . This hemodynamic effect is leveraged therapeutically in shock but requires monitoring in normotensive cyanide victims.

Clinical Applications and Efficacy Data

Refractory Septic Shock Management

A single-center retrospective analysis demonstrated hydroxocobalamin’s sustained hemodynamic benefits :

Parameter1 Hour Post-Dose24 Hours Post-Dose
MAP Increase (mmHg)+16.3+16.3
Norepinephrine ReductionNS-42%

Mortality rates remained high (57.7%), consistent with APACHE IV predictions, underscoring the need for adjunctive therapies .

Cyanide Poisoning Antidote

In a phase I trial (n=136), hydroxocobalamin caused dose-dependent hypertension (max ΔSBP: +27.0 mmHg) resolving within 4 hours . Adverse events included:

  • Chromaturia: 89% of recipients (asymptomatic)

  • Erythema: 34% (self-limiting)

  • Rash: 12% (pustular/papular)

No life-threatening reactions occurred, supporting prehospital use.

ReactionIncidenceManagement
Skin Reddening34%Self-resolves <24 hours
Chromaturia89%Reassurance
HypertensionDose-dependentMonitor BP ×4 hours

Severe allergic reactions occurred in 1.5% of subjects, managed with dexamethasone .

Contraindications and Interactions

  • Absolute: Hypersensitivity to cobalamins

  • Relative: Hypertensive crises, Leber’s optic atrophy

  • Drug Interactions: May reduce efficacy of concomitantly administered antivitamins (e.g., chloramphenicol).

Industrial Synthesis and Regulatory Status

Hydroxocobalamin is produced via Propionibacterium freudenreichii fermentation, yielding ~30 mg/L culture broth. Purification involves column chromatography and crystallization. Regulatory approvals include:

  • FDA: Cyanide antidote (2012)

  • EMA: Refractory vasoplegia (2020)

Pricing varies by formulation:

ManufacturerDosePrice (USD)
Cayman Chemical25 mg$210
Sigma-Aldrich5 g$220

Future Research Directions

  • Dose Optimization: Current septic shock protocols use 5 g IV, but weight-based dosing (e.g., 80 mg/kg) warrants exploration.

  • Combination Therapies: Synergy with angiotensin II or ascorbic acid may enhance pressor effects.

  • Pediatric Applications: Safety data in children remain limited.

  • Long-Term Outcomes: Impact on 90-day mortality in sepsis (NCT03783091 ongoing).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator